Molecular Weight and Bivalent Topology Differentiation Versus Theophylline Monomer
The covalent ethylene bridge connecting two theophylline units in 8,8'-ethylenebistheophylline produces a bivalent architecture with a molecular weight 2.14-fold higher than that of monomeric theophylline. This structural feature fundamentally distinguishes the compound from mono-xanthine ligands, enabling simultaneous dual-site interactions that are sterically impossible for theophylline (MW 180.16 g·mol⁻¹). The PubChem-computed XLogP3-AA value of −0.4 indicates greater hydrophilicity than theophylline (XLogP3 = −0.13), a relevant parameter for aqueous solubility and formulation considerations [1][2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 386.37 g·mol⁻¹; XLogP3-AA = −0.4 |
| Comparator Or Baseline | Theophylline (CID 2153): MW = 180.16 g·mol⁻¹; XLogP3 = −0.13 |
| Quantified Difference | 2.14-fold higher MW; ΔXLogP3 = −0.27 (more hydrophilic) |
| Conditions | Computed properties from PubChem (release 2025.09.15); XLogP3-AA algorithm |
Why This Matters
The 2.14-fold MW difference and altered lipophilicity directly affect solubility, membrane permeability, and protein-binding stoichiometry, making this compound a non-interchangeable entity for any experimental protocol requiring bivalent xanthine engagement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 95038, 8,8'-Ethyleneditheophylline. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2153, Theophylline. View Source
